2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of azetidinones and pyridazinones This compound is characterized by its complex structure, which includes a chlorobenzoyl group, an azetidinyl ring, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring is synthesized through a cyclization reaction involving a suitable amine and a chlorobenzoyl chloride derivative under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using a methylating agent such as methyl iodide.
Formation of the Dihydropyridazinone Moiety: The dihydropyridazinone ring is formed through a condensation reaction involving a hydrazine derivative and an appropriate diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: Another plasticizer used in various industrial applications.
Uniqueness
2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of an azetidinone ring and a dihydropyridazinone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[1-(2-chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-6-7-15(21)20(18-11)10-12-8-19(9-12)16(22)13-4-2-3-5-14(13)17/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTZQGIOCOLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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